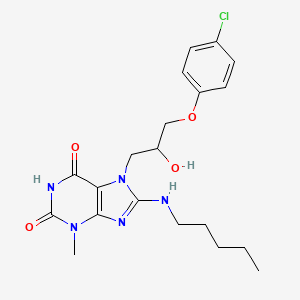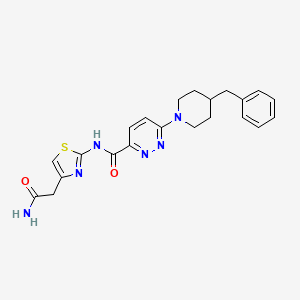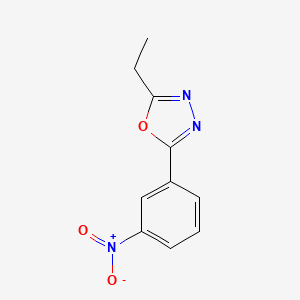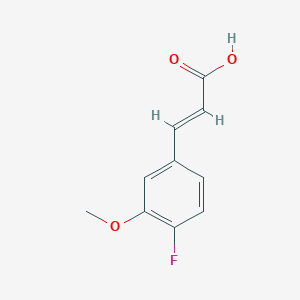
6-(2,4-Dichlorophenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dichlorophenyl)picolinic acid is a compound that is related to picolinic acid derivatives, which are known for their applications in various fields such as catalysis, coordination chemistry, and molecular devices. The compound itself is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of picolinic acid derivatives can involve the reaction of picolinic acid with different reagents to afford a range of products. For instance, the reaction of picolinic acid with thionyl chloride can generate acid chlorides, which can further react to form N-alkyl-N-phenylpicolinamides, as well as chlorinated derivatives such as 4-chloro-N-alkyl-N-phenylpicolinamides . This suggests that a similar approach could be used to synthesize 6-(2,4-Dichlorophenyl)picolinic acid by introducing the appropriate dichlorophenyl moiety.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structures of picolinic acid derivatives, revealing a preference for cis amide geometry where aromatic groups are positioned cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen . This information can be extrapolated to predict the molecular geometry of 6-(2,4-Dichlorophenyl)picolinic acid, which may exhibit similar structural features due to the presence of the picolinic acid core.
Chemical Reactions Analysis
The chemical reactivity of picolinic acid derivatives can be diverse. For example, phosphoryl picolinic acids have been used as sensitizers for europium and terbium, forming stable complexes with these lanthanide ions . Although 6-(2,4-Dichlorophenyl)picolinic acid is not a phosphoryl derivative, its dichlorophenyl group could potentially influence its reactivity and coordination properties with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives can vary depending on their substituents. For instance, some phosphoryl picolinic acids are water-soluble when complexed with lanthanide ions, while others form precipitates . The presence of the 2,4-dichlorophenyl group in 6-(2,4-Dichlorophenyl)picolinic acid could affect its solubility, acidity, and overall stability. Additionally, the photophysical properties of these compounds can be studied using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into their behavior in solution and potential applications in sensing or catalysis .
Applications De Recherche Scientifique
Microbial Degradation and Utilization
- Microbial Degradation Pathway : Picolinic acid, including derivatives like 6-(2,4-Dichlorophenyl)picolinic acid, is involved in microbial degradation processes. Microorganisms can degrade and utilize picolinic acid as a carbon and nitrogen source, enhancing their growth. This process involves the conversion of picolinic acid into various intermediates like 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid through enzymatic reactions (Qiu et al., 2018).
Chemical Synthesis and Catalysis
- Synthesis of Amides : Picolinic acid, a related compound to 6-(2,4-Dichlorophenyl)picolinic acid, has been used in the synthesis of various amides. These amides have potential applications in fields like catalysis, coordination chemistry, and molecular devices. This involves coupling picolinic acid with other compounds to yield mono- and bis-amides (Devi et al., 2015).
Environmental Remediation
- Electrokinetic Removal of Contaminants : Studies have shown the efficacy of electrokinetic treatments involving compounds like 2,6-dichlorophenol, which is structurally related to 6-(2,4-Dichlorophenyl)picolinic acid, in removing contaminants from environments like kaolinite. This demonstrates its potential application in environmental remediation and pollution control (Polcaro et al., 2007).
Understanding Molecular Mechanisms in Microbial Metabolism
- Genetic Foundations of Degradation : Further insights into the microbial degradation of picolinic acid derivatives are provided by the discovery of a gene cluster responsible for this process in bacteria. This research enhances our understanding of the molecular mechanisms behind the microbial catabolism of toxic pyridine derivatives like 6-(2,4-Dichlorophenyl)picolinic acid (Qiu et al., 2019).
Propriétés
IUPAC Name |
6-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXQBASWXZPQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)


![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)
![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)

![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)
![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)